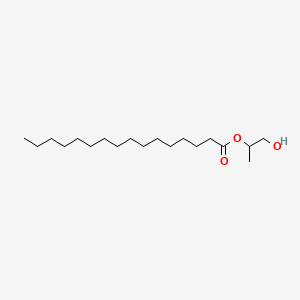

Propylene glycol 2-palmitate

Descripción

Propiedades

IUPAC Name |

1-hydroxypropan-2-yl hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)22-18(2)17-20/h18,20H,3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAUUURPGVETAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287200 | |

| Record name | 2-Hydroxy-1-methylethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5384-25-8 | |

| Record name | 2-Hydroxy-1-methylethyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5384-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 2-palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005384258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-methylethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL 2-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD789E82CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Propylene Glycol Palmitate Esters

Chemical Synthesis Routes

Chemical synthesis provides several established pathways for the production of propylene (B89431) glycol palmitate esters. These routes include direct esterification, acylation with acid chlorides, and specialized one-step processes for emulsifier production.

Direct Esterification of Propylene Glycol with Palmitic Acid

Direct esterification is a common method for producing propylene glycol monoesters, which involves the reaction of propylene glycol with a fatty acid. google.com Under typical conditions, this reaction yields a mixture containing approximately 55% to 60% of the propylene glycol monoester, with the remainder being diester and unreacted starting materials. google.com

The direct esterification of propylene glycol with palmitic acid is frequently catalyzed to achieve practical reaction rates. Both acid and base catalysts are utilized in these reactions. An example of an acid catalyst is para-toluene sulfonic acid. google.com Alternatively, the interesterification of triglycerides with propylene glycol, a related process, can be catalyzed by bases such as sodium hydroxide (B78521) at temperatures ranging from 350°F to 450°F. google.com

Heterogeneous catalysts, such as ion exchange resins, also find application in esterification reactions. For instance, a macroporous ion exchange resin, Amberlyst-35, has been effectively used as a catalyst in the esterification of propylene glycol methanol (B129727) and acetic acid, a reaction analogous to the formation of propylene glycol palmitate. researchgate.netresearchgate.net Other catalytic systems, including lead (II) nitrate, have demonstrated good performance in the esterification of palmitic acid with diols like 1,2-propane diol, yielding high percentages of the corresponding ester. semanticscholar.org

Reaction conditions can be manipulated to favor the formation of monoesters. For example, a transesterification reaction can be carried out in the presence of a catalyst and an inert atmosphere at temperatures between 180°C and 280°C. google.com The use of a high molar ratio of propylene glycol to the fatty acid source is also a common strategy to increase the monoester content in the final product. google.com

| Catalyst System | Reactant 1 | Reactant 2 | Temperature | Pressure | Key Findings |

| para-Toluene Sulfonic Acid | Propylene Glycol | Palmitic Acid | Not Specified | Not Specified | Catalyzes the direct esterification reaction. google.com |

| Sodium Hydroxide | Propylene Glycol | Triglycerides | 350-450°F | Not Specified | Used for interesterification to produce propylene glycol monoesters. google.com |

| Amberlyst-35 | Propylene Glycol Methanol | Acetic Acid | 353 K | Not Specified | Achieved a 78% equilibrium yield of the ester product. researchgate.netresearchgate.net |

| Lead (II) Nitrate | 1,2-Propane Diol | Palmitic Acid | 140°C | Not Specified | Resulted in a high yield (90-97%) of the ester. semanticscholar.org |

The stoichiometry of the reactants and the reaction temperature significantly impact the kinetics of esterification. In a study on the esterification of propylene glycol monomethyl ether with acetic acid, it was observed that an increase in reaction temperature from 333 K to 363 K accelerated the reaction rate. researchgate.net Notably, the initial reaction rate was found to double for every 10-degree increase in temperature, indicating that the reaction is controlled by the surface reaction. researchgate.net

The molar ratio of the reactants also plays a crucial role. In the same study, an initial reactant molar ratio of propylene glycol monomethyl ether to acetic acid of 1:3 was found to be optimal. researchgate.netresearchgate.net Similarly, in the esterification of palmitic acid with iso-propanol, the reactant ratio was identified as a key parameter to achieve high conversion of the fatty acid. researchgate.net A higher proportion of the alcohol (propylene glycol in this case) generally shifts the equilibrium towards the formation of the monoester.

| Parameter | Effect on Reaction Rate | Effect on Equilibrium Yield |

| Temperature Increase | Accelerates the initial reaction rate significantly. researchgate.net | Remains relatively constant at different reaction temperatures. researchgate.net |

| Reactant Molar Ratio | Influences the reaction rate. | Affects the final product composition, with a higher alcohol ratio favoring monoester formation. google.comresearchgate.net |

Acylation Reactions with Palmitoyl (B13399708) Chloride

An alternative chemical synthesis route is the acylation of propylene glycol with palmitoyl chloride. This method is a known pathway for producing propylene glycol esters. google.com The reaction involves the nucleophilic attack of the hydroxyl groups of propylene glycol on the electrophilic carbonyl carbon of palmitoyl chloride. A similar reaction has been described for the synthesis of poly(propylene fumarate), where fumaryl (B14642384) chloride is reacted with propylene glycol in the presence of a proton scavenger like potassium carbonate. sigmaaldrich.comsigmaaldrich.com The proton scavenger neutralizes the hydrochloric acid that is formed as a by-product during the reaction. researchgate.net

The reaction between palmitoyl chloride and a hydroxyl-containing polymer, polyvinyl alcohol, further illustrates the chemistry, where the esterification results in the formation of polyvinyl palmitate and gaseous hydrochloric acid. researchgate.net This highlights the general nature of the acylation reaction with acid chlorides.

One-Step Synthesis in the Presence of Surface-Active Agents for Emulsifier Production

While specific details on a one-step synthesis of propylene glycol 2-palmitate using surface-active agents are not extensively documented in the provided search results, the principle of one-step synthesis for producing amphiphilic molecules is established. For example, a one-step Aza-Michael addition reaction has been used to prepare non-ionic surfactants by reacting dodecylamine (B51217) and hexadecylamine (B48584) with poly(ethylene glycol) dimethacrylate. nih.gov This solventless reaction was conducted at 70°C and yielded amphiphilic products with demulsification properties. nih.gov This approach demonstrates a methodology for the single-step synthesis of emulsifying agents, a category to which propylene glycol palmitate esters belong.

Biocatalytic Synthesis Approaches

Biocatalytic methods, primarily utilizing enzymes, offer a greener alternative to chemical synthesis for the production of propylene glycol palmitate esters. These processes are characterized by milder reaction conditions and higher selectivity.

Lipases are the most commonly employed biocatalysts for this purpose. In one study, the lipase (B570770) PS from Pseudomonas cepacia was found to be highly effective in catalyzing the transesterification of propylene glycol with triglycerides to produce a mixture of propylene glycol monoesters and other glycerides. acs.org The reaction was carried out in organic solvents at 40°C. The yield of propylene glycol monopalmitate in this system could be enhanced to 74.6% by the addition of molecular sieves and cosolvents, which help to remove water and shift the reaction equilibrium towards the products. acs.org

Another biocatalytic approach involves the direct esterification of a fatty acid material with propylene glycol using an immobilized lipase, such as Novozym 435 from Candida antarctica. google.com This method has been shown to yield between 40% and 70% propylene glycol monoesters. google.com The process involves contacting the fatty acid with the lipase, followed by the addition of propylene glycol and heating the mixture to temperatures between 10°C and 90°C. google.com The use of immobilized enzymes offers the advantage of easier separation from the reaction mixture and potential for reuse. acs.org

| Enzyme | Reaction Type | Substrates | Key Reaction Conditions | Product Yield |

| Lipase PS (Pseudomonas cepacia) | Transesterification | Propylene Glycol, Triglycerides (e.g., Tripalmitin) | 40°C, organic solvent, presence of molecular sieves and cosolvents. acs.org | Up to 74.6% propylene glycol monopalmitate. acs.org |

| Novozym 435 (Candida antarctica) | Esterification | Fatty Acid Material, Propylene Glycol | Heating between 10°C and 90°C. google.com | 40% to 70% propylene glycol monoesters. google.com |

Enzymatic Esterification using Lipases

The use of lipases as biocatalysts for the esterification of propylene glycol with palmitic acid has garnered considerable attention due to the enzymes' high catalytic efficiency, substrate specificity, and operation under mild reaction conditions. This section delves into the critical aspects of this biocatalytic process.

Enzyme Screening and Immobilization Strategies

The selection of an appropriate lipase is a crucial first step in developing an efficient esterification process. A variety of lipases from different microbial sources have been evaluated for their efficacy in synthesizing propylene glycol esters. One study that screened eight different lipases for the transesterification of triglycerides with propylene glycol found that the lipase from Pseudomonas cepacia was the most effective in producing propylene glycol monoesters. Other lipases, such as those from Candida antarctica (often commercialized as Novozym 435) and Mucor miehei, have also been successfully employed for the synthesis of propylene glycol monoesters. acs.orggoogle.com

To enhance their stability, reusability, and performance in organic media, lipases are often immobilized on solid supports. Immobilization can significantly improve the catalytic efficiency, in some cases increasing it by up to fivefold for the synthesis of propylene glycol monopalmitate. acs.org Various materials have been explored as supports for lipase immobilization, including silica (B1680970), polyurethane foam, and gelatin-coated titanium dioxide. The choice of support and immobilization technique, such as physical adsorption or covalent attachment, can influence the activity and stability of the immobilized lipase. ekb.egnih.gov For instance, lipase from Aspergillus niger immobilized on gelatin-coated titanium dioxide nanoparticles exhibited a higher specific activity (3275 U/mg protein) compared to its free counterpart (2175 U/mg protein). ekb.eg

Table 1: Comparison of Free and Immobilized Lipase Activity

| Lipase Form | Optimal pH | Specific Activity (U/mg protein) |

| Free Aspergillus niger Lipase | 9.0 | 2175 |

| Immobilized Aspergillus niger Lipase | 10.0 | 3275 |

Data sourced from a study on partially purified lipase from Aspergillus niger NRRL-599. ekb.eg

Reaction Kinetics and Mechanisms of Biocatalytic Esterification

The enzymatic esterification of propylene glycol and palmitic acid typically follows a Ping-Pong Bi-Bi mechanism. instras.comnih.govresearchgate.net In this two-substrate reaction, the first substrate (palmitic acid) binds to the enzyme, and an acyl-enzyme intermediate is formed with the release of the first product (water). Subsequently, the second substrate (propylene glycol) binds to the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

Optimization of Bioreaction Parameters (e.g., Substrate Molar Ratios, Temperature, Solvent Systems)

To maximize the yield and efficiency of this compound synthesis, it is essential to optimize several key bioreaction parameters.

Substrate Molar Ratios: The molar ratio of the substrates, propylene glycol and palmitic acid, significantly influences the equilibrium of the esterification reaction. An excess of one of the reactants is often used to drive the reaction towards product formation. In a study on the synthesis of glycol-palmitic acid esters using Candida rugosa lipase, increasing the molar ratio of glycol to fatty acid from 1:1 to 1:4 resulted in a substantial increase in the conversion percentage, with the highest conversion of 81.9% for palmitic acid achieved at a 1:4 ratio. scitepress.org Similarly, for the synthesis of ethylene (B1197577) glycol oleate, a molar ratio of 1:2 (acid to alcohol) was found to be optimal. unife.it

Table 2: Effect of Glycol to Palmitic Acid Molar Ratio on Conversion Percentage

| Molar Ratio (Glycol:Palmitic Acid) | Conversion Percentage (%) |

| 1:1 | Not specified, lower than subsequent ratios |

| 1:2 | Not specified, lower than subsequent ratios |

| 1:3 | Not specified, lower than subsequent ratios |

| 1:4 | 81.9 |

Data adapted from a study on the enzymatic synthesis of glycol – palmitic acid esters. scitepress.org

Temperature: Temperature plays a dual role in enzymatic reactions, affecting both the reaction rate and the enzyme's stability. Generally, an increase in temperature enhances the reaction rate up to an optimal point, beyond which enzyme denaturation leads to a rapid loss of activity. For the enzymatic synthesis of puerarin (B1673276) palmitate, the optimal temperature was found to be 40°C, with conversions reaching 95.85%. instras.com In another study on the enzymatic synthesis of α-propylene glycol with (9Z)-octadecenoic acid, the highest conversion was observed at 30°C. researchgate.net For the production of ethylene glycol oleate, a higher optimal temperature of 70°C was reported. unife.it These findings suggest that the optimal temperature is highly dependent on the specific lipase and substrates used.

Table 3: Influence of Temperature on the Conversion of Puerarin Palmitate

| Temperature (°C) | Conversion Percentage (%) |

| 30 | 93.53 |

| 40 | 95.85 |

| 50 | 95.10 |

| 60 | 94.90 |

Data from a study on the enhanced enzymatic synthesis of puerarin palmitate. instras.com

Solvent Systems: The choice of solvent is critical in lipase-catalyzed esterification as it affects the solubility of substrates and can influence enzyme activity and stability. Hydrophobic organic solvents are generally favored for the production of propylene glycol monoesters as they help to shift the reaction equilibrium towards synthesis by minimizing the concentration of water, a byproduct of esterification. acs.org In the synthesis of 1,3-diolein, the logP value of the solvent, a measure of its hydrophobicity, was shown to have a clear influence on the esterification rate. acs.org Solvent-free systems are also an attractive option, offering advantages such as reduced environmental impact and simplified downstream processing. google.comunife.it The yield of propylene glycol monopalmitate could be significantly increased to 74.6% through the use of cosolvents and the addition of molecular sieves to remove water. acs.org

Advanced Structural and Compositional Characterization Techniques

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopy is fundamental to confirming the identity and structural features of Propylene (B89431) glycol 2-palmitate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both solution and solid-state NMR can be applied to Propylene glycol 2-palmitate to provide a complete structural picture. nih.gov

In solution-state ¹H NMR, the chemical environment of each proton is mapped, revealing key structural information. The spectrum of this compound is expected to show distinct signals for the methyl group of the propylene glycol backbone, the methine and methylene (B1212753) protons of the glycol unit, and the long alkyl chain of the palmitate moiety. nih.govresearchgate.net The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., doublets, triplets, multiplets) reveal adjacent proton-proton interactions, confirming the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. nih.gov Key resonances would include the carbonyl carbon of the ester group, the carbons of the propylene glycol backbone, and the series of carbons in the palmitate chain.

Solid-state NMR is particularly useful for characterizing the compound in its crystalline or amorphous solid forms, providing insights into molecular packing and polymorphism. nih.gov Studies on related propylene glycol esters have successfully used these NMR techniques for full structural characterization. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Palmitate Carbonyl (C=O) | ¹³C | ~174 | Singlet |

| Propylene Glycol CH-O | ¹³C | ~70-75 | Singlet |

| Propylene Glycol CH₂-OH | ¹³C | ~65-70 | Singlet |

| Propylene Glycol CH₃ | ¹³C | ~15-20 | Singlet |

| Palmitate Chain (CH₂)n | ¹³C | ~22-35 | Multiple Singlets |

| Palmitate Terminal CH₃ | ¹³C | ~14 | Singlet |

| Propylene Glycol CH-O | ¹H | ~4.9-5.1 | Multiplet |

| Propylene Glycol CH₂-OH | ¹H | ~3.5-3.7 | Multiplet |

| Propylene Glycol OH | ¹H | Variable | Broad Singlet |

| Palmitate α-CH₂ | ¹H | ~2.3 | Triplet |

| Propylene Glycol CH₃ | ¹H | ~1.2 | Doublet |

| Palmitate Chain (CH₂)n | ¹H | ~1.2-1.6 | Multiplet |

| Palmitate Terminal CH₃ | ¹H | ~0.9 | Triplet |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds. nih.gov

Key characteristic peaks include:

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.

Sharp absorption bands between 2850-2960 cm⁻¹ due to the C-H stretching of the methyl and methylene groups in the alkyl chains.

A very strong and sharp absorption peak around 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching of the ester group.

Absorptions in the 1000-1300 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester and alcohol functionalities.

These spectral features confirm the presence of both the fatty acid ester and the free hydroxyl group, consistent with the structure of a monoester of propylene glycol. mdpi.comresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong, Sharp |

| Ester (C=O) | Stretching | 1735 - 1750 | Very Strong, Sharp |

| Ester/Alcohol (C-O) | Stretching | 1000 - 1300 | Medium to Strong |

UV-Visible (UV-VIS) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be excited by UV or visible light. msu.edu

This compound, consisting of a saturated fatty acid esterified with propylene glycol, lacks a conjugated π-system or other significant chromophores. The ester carbonyl group has a weak n→π* transition that occurs at a wavelength below the typical 200-800 nm analytical range. Therefore, the compound is expected to be transparent in the UV-VIS spectrum, showing no significant absorbance. researchgate.netresearchgate.net This lack of absorbance is itself a characteristic feature, distinguishing it from compounds containing aromatic rings, conjugated double bonds, or other chromophoric systems.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it typically needs to possess a rigid, planar structure with an extensive system of conjugated π-bonds (a fluorophore).

This compound does not possess an intrinsic fluorophore and is therefore not fluorescent on its own. However, fluorescence spectroscopy can be employed indirectly to study the effects of this compound on its surrounding microenvironment. By introducing a fluorescent probe into a system containing this compound, changes in the probe's fluorescence lifetime or anisotropy can provide valuable information. For instance, studies on the related compound propylene glycol monolaurate (PGML) have used this approach to characterize its effect on the fluidity and dielectric constant of biological membranes. nih.gov Such methods could be used to understand how this compound interacts with and modifies lipid bilayers or other complex systems.

Thermal Analysis for Polymorphism and Phase Behavior

Thermal analysis techniques are crucial for characterizing the physical properties of materials as a function of temperature. For a fatty acid ester like this compound, these methods provide vital information on melting behavior, crystallinity, and polymorphism.

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.compsecommunity.org

For this compound, a DSC thermogram would reveal key thermal events:

Melting Point (Tm): A sharp endothermic peak indicating the temperature at which the solid compound melts into a liquid. The peak's temperature and enthalpy of fusion provide information about the purity and crystalline nature of the substance.

Crystallization Temperature (Tc): An exothermic peak observed upon cooling from the melt, representing the temperature at which the liquid crystallizes.

Glass Transition (Tg): A stepwise change in the heat capacity, observed for amorphous or partially amorphous materials, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov

Polymorphism: The existence of multiple crystalline forms, which would be evidenced by multiple melting peaks or solid-solid phase transitions at different temperatures.

Studies on similar propylene glycol esters have demonstrated the utility of DSC in identifying crystalline solvates and characterizing their melting and dissolution behavior. nih.gov

Table 3: Potential Thermal Events for this compound Detectable by DSC

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability and decomposition profile of materials.

In the analysis of propylene glycol esters, TGA provides critical data on their thermal degradation. The process typically involves heating the sample at a constant rate in an inert atmosphere, such as nitrogen, to observe the mass loss associated with volatilization and decomposition. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

For propylene glycol derivatives, studies have shown that they are generally stable up to around 180°C, after which significant exothermic decomposition begins. mdpi.compsecommunity.org The decomposition process often involves the generation of carbon monoxide and water, leading to a decrease in mass. mdpi.compsecommunity.org The specific decomposition temperatures and the rate of mass loss can be influenced by factors such as the heating rate. mdpi.compsecommunity.org

Table 1: Illustrative TGA Data for a Propylene Glycol Derivative

| Temperature (°C) | Mass Loss (%) |

| 100 | 0.5 |

| 150 | 1.2 |

| 200 | 5.8 |

| 250 | 25.3 |

| 300 | 68.7 |

| 350 | 95.1 |

Note: This table is illustrative and based on typical thermal behavior of related compounds. Actual values for this compound may vary.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are fundamental for separating and analyzing the components of a mixture. For this compound, Gas-Liquid Chromatography and Thin-Layer Chromatography are particularly useful for assessing purity and determining its fatty acid composition.

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a powerful tool for the analysis of volatile compounds like fatty acid esters. In the analysis of propylene glycol esters, GLC is employed to determine the total monoester content and to identify and quantify the constituent fatty acids. fao.orggoogle.com

The methodology typically involves the derivatization of the sample to increase its volatility, for example, through a silylation reaction using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS). fao.org The derivatized sample is then injected into a gas chromatograph equipped with a capillary column (e.g., coated with 95% methyl- 5% phenyl silicone) and a flame ionization detector (FID). fao.org The separation is achieved based on the differential partitioning of the analytes between the stationary phase (the liquid coating on the column) and the mobile phase (an inert carrier gas like helium).

By comparing the retention times of the peaks in the sample chromatogram with those of known standards, the individual fatty acid esters can be identified. fao.org The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis. uspnf.com

Table 2: Typical GLC Parameters for Propylene Glycol Ester Analysis

| Parameter | Specification |

| Column | Fused silica (B1680970) capillary, 12-25 m, 0.25-0.35 mm i.d. |

| Stationary Phase | 95% methyl- 5% phenyl silicone, 0.1-0.2 µm film thickness |

| Injector Type | Split or on-column |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Temperature Program | e.g., 120°C to 200°C at 5°C/min |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique based on the differential adsorption of compounds onto a solid stationary phase. gerli.comyoutube.com It is widely used for the qualitative analysis of lipid mixtures, including the separation of propylene glycol esters from other components like free fatty acids, mono- and diglycerides, and glycerol. fao.orgnih.gov

In a typical TLC analysis of propylene glycol esters, a silica gel plate serves as the stationary phase. rockefeller.edu The sample, dissolved in a suitable solvent, is spotted onto the plate, which is then placed in a developing chamber containing a mobile phase, a mixture of organic solvents. rockefeller.edu For the separation of lipid classes, a common mobile phase consists of a nonpolar solvent system, such as a mixture of petroleum ether, diethyl ether, and acetic acid. rockefeller.edu

As the mobile phase ascends the plate by capillary action, the components of the sample mixture are separated based on their polarity. Less polar compounds, like propylene glycol diesters, will travel further up the plate, while more polar compounds, such as monoesters and free propylene glycol, will have stronger interactions with the polar silica gel and thus move shorter distances. After development, the separated spots can be visualized using a suitable reagent, such as an ethanolic solution of rhodamine B or by exposure to iodine vapors. rockefeller.edursc.org

Microscopic and Diffraction Techniques for Material Morphology and Crystalline Structure

Microscopic and diffraction techniques provide insights into the physical form and arrangement of molecules in a material, which are critical for understanding its physical properties and performance.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnification. It works by scanning the surface of a sample with a focused beam of electrons and detecting the signals that result from the electron-sample interactions.

In the context of propylene glycol esters and related lipid-based materials, SEM can be used to study the shape, size, and surface features of particles, crystals, or formulated products. For instance, in the development of solid lipid nanoparticles (SLNs), SEM can reveal the morphology of the particles, which can range from spherical to irregular shapes depending on the composition and preparation method. researchgate.net The information obtained from SEM is crucial for understanding how the microstructure of the material influences its bulk properties, such as flowability and stability.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is capable of imaging the internal structure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

For lipid-based systems like those containing propylene glycol esters, TEM, particularly cryo-TEM, is an invaluable tool for characterizing the nanostructure. nanoimagingservices.com Cryo-TEM involves plunge-freezing the sample in a cryogen to preserve its native, hydrated state, thus avoiding artifacts that can be introduced by conventional sample preparation techniques. nanoimagingservices.comlipsobio.com This allows for the direct visualization of structures such as liposomes, micelles, and the lamellar organization of lipid bilayers. nih.govlipsobio.com TEM can provide detailed information on particle size, shape, and internal architecture, which is essential for understanding the behavior of these systems in various applications. lipsobio.com

Powder X-ray Diffractometry (PXRD)

Powder X-ray Diffractometry (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to obtain information about its crystal structure. The technique involves directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline solid, acting as a "fingerprint" for that substance.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is crucial for compounds used in pharmaceuticals, food science, and materials science, as the specific polymorphic form can impact performance and stability.

Research on propylene glycol monopalmitate has revealed the existence of multiple polymorphic forms. A revision of the polymorphism of 1-propylene glycol monopalmitate has identified a metastable Form I, which is intermediate in melting level between a lower-melting α form and a stable Form II. researchgate.net It was also noted that a previously reported Form III transforms to the α form below the α melting point. researchgate.net These findings highlight the complex solid-state behavior of propylene glycol palmitates.

The characterization of these polymorphs typically involves a combination of analytical techniques, including differential scanning calorimetry (DSC) to determine melting points and thermal transitions, and PXRD to identify the unique crystal structures.

The table below summarizes the known polymorphic forms of the related compound, 1-propylene glycol monopalmitate, which serves as an important reference for the potential polymorphic behavior of this compound.

| Form | Stability | Key Characteristics |

| Form I | Metastable | Intermediate melting point between α and Form II. |

| Form II | Stable | The most thermodynamically stable form. |

| α Form | Metastable | Lower melting point than Form I. |

| Form III | Unstable | Transforms to the α form at temperatures below the α form's melting point. |

Further research focusing specifically on this compound is necessary to fully elucidate its crystallographic properties and polymorphic tendencies.

Biochemical Interactions and Enzymatic Degradation Mechanisms

In Vitro Enzymatic Hydrolysis by Lipases (e.g., Pancreatic Lipase)

The enzymatic production and breakdown of propylene (B89431) glycol monoesters, including the palmitate form, are effectively catalyzed by lipases (EC 3.1.1.3). google.comnih.gov These enzymes facilitate both esterification (synthesis) and transesterification processes. google.com In the context of degradation, lipases catalyze the hydrolysis of triglycerides and other esters, breaking them down into free fatty acids and their corresponding alcohol, in this case, propylene glycol and palmitic acid. nih.gov

Enzymatic methods are often preferred over chemical ones for producing propylene glycol monoesters due to their specificity and milder, more environmentally friendly reaction conditions. google.com Fungal lipases, such as those from Aspergillus niger and Rhizomucor miehei, have demonstrated high efficacy in hydrolyzing various oils to release fatty acids, including palmitic acid. nih.gov The hydrolytic activity of these biocatalysts is a standard tool in various industries for breaking down lipid substrates. nih.gov

| Enzyme Source | Substrate Type | Products of Hydrolysis | Reference |

| Fungal Lipases (R. miehei, A. niger) | Vegetable Oils | Free fatty acids (palmitic, stearic, oleic, etc.), Glycerol | nih.gov |

| Candida rugosa Lipase (B570770) | Propylene Glycol & Fatty Acids | Propylene Glycol Monoesters (via esterification) | google.comscitepress.org |

| Pancreatic Lipase (general function) | Triglycerides | Free fatty acids, Monoglycerides | nih.gov |

Molecular Interactions with Lipid Membranes and Bilayers

Propylene glycol (PG), a constituent of propylene glycol 2-palmitate, is known to interact significantly with the lipid bilayers of cell membranes, acting as a chemical penetration enhancer. nih.govnih.gov Molecular dynamics simulations and experimental studies have shown that PG can localize in the hydrophilic headgroup regions at the bilayer interface, disrupting the existing lipid-water hydrogen bonds. nih.govacs.org This interaction alters the structure and properties of the membrane. nih.gov

Experimental studies have consistently demonstrated that propylene glycol increases the mobility of lipids within the stratum corneum (SC). nih.govnih.gov By inserting itself into the membrane structure, PG causes a disordering of the lipid acyl tails. nih.govacs.org This effect is concentration-dependent; higher concentrations of PG lead to a greater disordering effect. nih.govacs.org This increased fluidity and disorder within the lipid bilayers is a key mechanism behind its penetration-enhancing properties. nih.govnih.gov Studies using NMR spectroscopy confirm that glycols, including PG, cause increased mobility in SC lipids. nih.govresearchgate.net

At sufficient concentrations, propylene glycol has been shown to induce the formation of pores in lipid bilayers. nih.govacs.org Molecular dynamics simulations revealed that PG can cause pore formation at concentrations of 15 and 25 mol %. nih.govacs.org This process is linked to the asymmetric insertion of PG molecules into one leaflet of the bilayer, which creates stress, causes the membrane to thin, and ultimately leads to the formation of defects or pores. embopress.org This mechanism has been observed in various systems, where amphipathic molecules induce membrane curvature and toroidal pore formation. embopress.org The plasticizing effect of PG on polymer chains can also lead to pore generation when external pressure is applied. nih.govresearchgate.net

Propylene glycol can influence the distribution of other critical membrane components, such as cholesterol. nih.govnih.gov Experimental evidence suggests that PG may extract cholesterol from the stratum corneum, creating potential pathways for permeation. nih.govnih.gov While direct studies on PG's effect on lipid clustering are complex, its ability to disorder acyl chains and interact with lipid headgroups suggests an influence on the lateral organization of the membrane. researchgate.net Cholesterol itself has a strong tendency to avoid forming stable clusters in phosphatidylcholine bilayers, and its interaction with surrounding lipids is crucial for membrane structure. nih.gov The introduction of PG can disrupt these delicate interactions, potentially altering cholesterol's stabilizing effects and the formation of lipid domains. kcl.ac.ukplos.org

Propylene Glycol Palmitate in Lipid Metabolism Research Models

The components of this compound—propylene glycol and palmitic acid—are both active in lipid metabolism, and their effects have been studied in various research models.

Palmitic acid is a primary substrate for the de novo synthesis of sphingolipids, particularly ceramides. mdpi.comnih.govresearchgate.net An increased supply of intracellular palmitic acid potently elevates ceramide levels through the action of the enzyme serine palmitoyltransferase. nih.govresearchgate.net

In a study on ketotic cows, the administration of propylene glycol led to significant alterations in lipid metabolism, including a notable decrease in the levels of ceramide species. mdpi.com This effect was linked to inhibited lipolysis in adipose tissue, which reduces the availability of saturated fatty acids like palmitate for ceramide synthesis. mdpi.com Ceramides are key signaling molecules involved in processes like inflammation and apoptosis, and their modulation is a significant metabolic event. mdpi.comnih.gov Research in non-human primates has also shown that diets high in animal fat lead to significant increases in plasma ceramide and dihydroceramide (B1258172) levels, correlating with metabolic syndrome. nih.govnih.gov These findings underscore the role of palmitate in driving ceramide production and the potential for agents like propylene glycol to modulate these pathways. mdpi.comnih.gov

| Model System | Compound Administered | Observed Effect on Sphingolipid Metabolism | Reference |

| Ketotic Cows | Propylene Glycol | Decreased levels of serum ceramide species | mdpi.com |

| Rhesus Macaques | High-Fat/Fructose Diet | Significant increases in plasma ceramide and dihydroceramide | nih.govnih.gov |

| MIN6 Cells / Human Islets | Palmitate | Increased total ceramide levels | researchgate.net |

| Hepatic Models (Mice) | High-Fat Diet | Increased levels of C16-Ceramide | maastrichtuniversity.nl |

Molecular Simulation and Computational Studies

Molecular Dynamics (MD) Simulations of Propylene (B89431) Glycol 2-Palmitate and Related Glycol Esters

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the structural, dynamic, and thermodynamic properties of materials at the atomic scale. For glycol esters like propylene glycol 2-palmitate, these simulations are invaluable for understanding their behavior in various environments, such as in lipid-based formulations.

The accuracy of MD simulations is fundamentally dependent on the quality of the underlying force field (FF), which is a set of mathematical functions and parameters that describe the potential energy of the system. arxiv.org The development of a reliable force field for a specific molecule, such as propylene glycol or its esters, is a meticulous process.

Researchers often start with existing, well-established force fields like OPLS (Optimized Potentials for Liquid Simulations), CHARMM (Chemistry at HARvard Macromolecular Mechanics), AMBER (Assisted Model Building with Energy Refinement), or GAFF (General Amber Force Field) as a basis. researchgate.netnih.gov These general-purpose force fields are then refined and validated specifically for the molecule of interest. The process typically involves:

Parameterization: This step refines the parameters (e.g., bond lengths, angles, dihedral angles, van der Waals terms, and partial atomic charges) that define the interactions within and between molecules. Quantum chemical calculations are often employed to determine these parameters, particularly the partial charges on each atom. researchgate.net

Validation: The newly developed or refined force field is tested by running simulations of the pure substance and comparing the calculated macroscopic properties against known experimental data. researchgate.net Key properties used for validation include density, enthalpy of vaporization, self-diffusion coefficients, isothermal compressibility, and bulk modulus over a range of temperatures and pressures. researchgate.netresearchgate.net

For instance, a new force field model for propylene glycol was developed based on the OPLS all-atom potential, with refinements from quantum calculations. researchgate.net This new FF showed significant improvement in reproducing experimental data for density, enthalpy, and other properties compared to standard OPLS, CHARMM27, and GAFF models. researchgate.net Similarly, studies comparing the COMPASS and Charmm force fields for propylene glycol found that the COMPASS FF reproduced experimental density and bulk modulus data with high accuracy. researchgate.net For fatty acid esters, transferable united-atom force fields, such as AUA4, have been developed that accurately predict properties like liquid densities, vapor pressures, and vaporization enthalpies for compounds like methyl palmitate. nih.gov

This compound possesses functional groups capable of forming and accepting hydrogen bonds (H-bonds), which strongly influence its physical properties and interactions with other molecules. A molecule of propylene glycol contains two hydroxyl groups that can act as H-bond donors, while the ester group in this compound provides additional H-bond acceptor sites. nih.govresearchgate.net According to computational predictions, this compound has one hydrogen bond donor and three hydrogen bond acceptors. nih.gov

MD simulations are used to analyze the complex network of these interactions in detail. dovepress.com Key analytical tools include:

Radial Distribution Functions (RDFs): An RDF, denoted g(r), describes the probability of finding a particle at a distance r from another particle, relative to the probability for a completely random distribution. Peaks in the RDF plot indicate preferred distances between specific atom pairs, revealing the local structure and ordering. For example, the distance of the first peak in an oxygen-hydrogen (O-H) RDF can be used to define the distance criterion for a hydrogen bond. researchgate.netresearchgate.net

Hydrogen Bond Criteria: A hydrogen bond is typically defined in simulations using geometric criteria: a maximum distance between the donor's hydrogen and the acceptor atom (e.g., 3.5 Å) and a maximum angle for the Donor-Hydrogen-Acceptor triplet (e.g., 30 degrees). researchgate.net By applying these criteria throughout a simulation, one can quantify the number and lifetime of hydrogen bonds, providing insight into the stability of the interaction network. researchgate.netresearchgate.net

Studies on propylene glycol have shown that its two hydroxyl groups allow it to form extensive H-bond networks that strongly affect its properties. researchgate.net When mixed with water, propylene glycol can form strong O–H⋯O H-bonds with water molecules via its hydroxyls and weaker C–H⋯O H-bonds with its alkyl protons. scispace.com The ester carbonyl group in related molecules is also a significant hydrogen bond acceptor. nih.gov

MD simulations provide a molecular-level view of how molecules like propylene glycol esters are solvated within and diffuse through complex environments like lipid bilayers, which are the primary components of cell membranes. nih.govnih.gov These simulations can reveal how the solute molecule interacts with the lipid headgroups and acyl chains and how it affects the membrane's structure and dynamics. scispace.com

The primary method for analyzing diffusion in MD simulations is by calculating the Mean Square Displacement (MSD) of the molecules over time. The diffusion coefficient (D) is then extracted from the slope of the MSD curve according to the Einstein relation.

Simulations of propylene glycol in the presence of lipid bilayers have shown that it can insert itself beneath the lipid head groups, causing an increase in the area per lipid and a decrease in tail order parameters, effectively increasing membrane fluidity. scispace.com The solvation of a solute is analyzed by examining the surrounding molecules to form a "solvation shell." The structure and dynamics of these shells can be studied to understand solubility. For instance, simulations of a drug in propylene glycol-water mixtures showed that the microstructure of water around the drug plays a key role in its dissolution. chemrxiv.org

While specific simulation data for this compound is limited, studies on similar lipid systems provide benchmark diffusion coefficients. For example, the diffusion coefficient for the lipid DOPC in a bilayer was calculated from MD simulations to be 8.4 ± 0.4 μm²/s, which aligns with experimental findings. nih.gov The diffusion of small molecules within lipid systems is influenced by factors such as molecular weight and polarity. d-nb.info

MD simulations are frequently used to compute bulk properties of materials, which serves both as a validation of the force field and as a way to predict properties under conditions that may be difficult to access experimentally. researchgate.net

Density: This is one of the most fundamental properties calculated. It is determined directly from the simulation box volume and the total mass of the molecules within it. High-quality force fields can reproduce experimental densities of liquids like propylene glycol with high accuracy. researchgate.netresearchgate.net

Bulk Modulus (K): The bulk modulus is a measure of a substance's resistance to uniform compression. It can be derived from fluctuations in the simulation box volume in simulations run under constant pressure or calculated from the pressure-volume relationship determined from a series of simulations at different pressures. researchgate.netresearchgate.net

Enthalpy of Vaporization (ΔHvap): This property is directly related to the cohesive energy of the liquid and is a critical test for the force field's description of intermolecular forces. researchgate.net It is calculated as the difference between the enthalpy of the system in the gas phase and the liquid phase.

The table below presents a comparison of experimental and simulated properties for propylene glycol, demonstrating the accuracy achievable with well-parameterized force fields.

The cohesive energy density (CED) is the energy required to remove a unit volume of molecules from their neighbors to an infinite separation (an ideal gas state). researchgate.net It is a direct measure of the total strength of intermolecular forces within a substance. The solubility parameter (δ) is defined as the square root of the CED. researchgate.net

δ = (CED)¹ᐟ² = ((ΔHvap - RT) / Vm)¹ᐟ²

Where ΔHvap is the enthalpy of vaporization, R is the gas constant, T is the temperature, and Vm is the molar volume.

Hansen Solubility Parameters (HSPs) further divide the total solubility parameter (δt) into three components:

δD: Energy from dispersion forces.

δP: Energy from polar intermolecular forces.

δH: Energy from hydrogen bonds.

The total parameter is related to the components by: δt² = δD² + δP² + δH²

These parameters are highly useful for predicting the miscibility of substances; materials with similar HSPs are likely to be miscible. stevenabbott.co.ukresearchgate.net The HSPs for propylene glycol are well-established, reflecting its capacity for dispersion, polar, and hydrogen bonding interactions. researchgate.net

Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption and Interaction Sites

Grand Canonical Monte Carlo (GCMC) is a simulation technique particularly well-suited for studying adsorption phenomena. researchgate.netmdpi.com Unlike MD, which simulates a system with a fixed number of particles, GCMC simulates a system that is in equilibrium with a reservoir of particles at a fixed chemical potential, volume, and temperature. In a GCMC simulation, trial moves consist of not only moving, rotating, or changing the conformation of existing molecules but also inserting new molecules from the reservoir or deleting existing ones from the system. mdpi.com

This methodology is ideal for:

Simulating Adsorption Isotherms: By running simulations at various chemical potentials (which correspond to different gas pressures), one can calculate the average number of adsorbed molecules to construct a full adsorption isotherm. sciopen.comscm.com This allows for the prediction of the adsorption capacity of a material for a specific substance.

Identifying Interaction Sites: By analyzing the final configurations from a GCMC simulation, one can identify the preferential locations and orientations of adsorbed molecules on a surface or within a porous material. sciopen.com This reveals the primary interaction sites, such as specific functional groups or regions of high interaction energy.

For example, GCMC simulations have been used extensively to study the adsorption and separation of propylene and propane (B168953) in various molecular sieves and metal-organic frameworks (MOFs). researchgate.netsciopen.com These studies identify the key structural features of the adsorbent that lead to selective binding of propylene over propane, providing insights for designing better separation materials. sciopen.com The simulations can reveal how subtle differences in molecular shape and electronic structure (the double bond in propylene) lead to different packing and interaction energies within the adsorbent's pores. sciopen.com

Table of Compounds

Advanced Material Science and Engineering Applications Research Orientations

Formulation Science with Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Solid Lipid Nanoparticles (SLNs) and the second-generation Nanostructured Lipid Carriers (NLCs) are at the forefront of delivery systems for lipophilic compounds. SLNs are colloidal carriers made from solid lipids, while NLCs are an advanced version that incorporates a blend of solid and liquid lipids, creating a less ordered lipid matrix. This imperfect structure in NLCs enhances drug loading capacity and minimizes potential drug expulsion during storage. Propylene (B89431) glycol esters are key components in the fabrication and performance of these nanocarriers.

Propylene glycol monopalmitate (PGMP) is utilized in the design of SLNs and NLCs to create stable and efficient delivery vehicles. In one method for preparing SLNs, a microemulsion template approach is used. This involves melting a lipid mixture, such as PGMP and glyceryl monostearate (GMS), and combining it with a hot aqueous phase containing a surfactant like Tween 80. Ethanol is then added to form a transparent microemulsion, which serves as a template for the nanoparticles. guidechem.com

For NLCs, the fabrication process involves heating a lipid phase (containing a solid lipid, a liquid lipid, and lipophilic surfactants) and an aqueous phase (containing a hydrophilic surfactant) separately to the same temperature before mixing. acs.org The addition of propylene glycol to NLC formulations has been shown to be advantageous. It can help reduce the particle size of the nanocarriers and improve their long-term physical stability. acs.orgatamanchemicals.com This effect is attributed to the ability of polyhydric alcohols like propylene glycol to increase the viscosity of the emulsion, which enhances its stability. acs.org Synthetic hydroxyl-modified lipids, including propylene glycol monoesters, can also improve the thermodynamic stability of NLCs because of their enhanced miscibility with solid lipids. google.com

The stability of the lipid matrix is a critical factor in the performance of lipid nanocarriers. A major drawback of SLNs is the potential for polymorphic transformation of the lipid matrix during storage, where the crystalline lattice rearranges into a more thermodynamically stable form, which can lead to the expulsion of the encapsulated compound. guidechem.com

Research into SLNs fabricated with mixtures of propylene glycol monopalmitate (PGMP) and glyceryl monostearate (GMS) has shown that the lipid composition significantly influences the stability. The combination of these two lipids can result in co-crystals with a stable polymorph, mitigating the transformation issues that can lead to irregularly shaped particles. guidechem.com Specifically, SLNs with equal mass ratios of PGMP and GMS demonstrated better stability for encapsulated compounds during storage and exhibited higher sphericity. guidechem.com

In NLCs, the addition of propylene glycol directly contributes to enhanced physical stability. Studies have demonstrated that NLC formulations containing propylene glycol maintain a consistent particle size over several months of storage. acs.org The stability of colloidal systems is also assessed by zeta potential, which measures the electric charge on the particle surface; a high negative or positive value indicates strong repulsion between particles, preventing aggregation. acs.orgatamanchemicals.com Formulations containing propylene glycol have shown stable zeta potential values over time, indicating good physical stability. researchgate.net

Table 1: Effect of Propylene Glycol on NLC Formulation Properties

| Formulation Parameter | NLC without Propylene Glycol (A1) | NLC with Propylene Glycol (A5) | Reference |

|---|---|---|---|

| Initial Particle Size | 193 ± 1.33 nm | 188.40 ± 2.72 nm | acs.org |

| Physical Stability | Stable | Enhanced long-term physical stability, particle size unchanged from first to third month | acs.orgatamanchemicals.com |

| Skin Occlusion Effect | Significant reduction in transepidermal water loss | More pronounced reduction in transepidermal water loss (>60%) | acs.orgatamanchemicals.com |

Lipid nanocarriers are particularly effective for encapsulating lipophilic (fat-soluble) compounds, improving their water solubility and protecting them from degradation. The less ordered structure of the lipid matrix in NLCs, created by blending solid and liquid lipids, provides more space to accommodate drug molecules, leading to higher encapsulation efficiency. google.com The primary mechanism for incorporating lipophilic compounds is through their dissolution or dispersion within the lipid core of the nanoparticle. bakerpedia.com

Studies using a PGMP and GMS lipid matrix for SLNs have successfully encapsulated the lipophilic antimicrobial compound carvacrol with an efficiency exceeding 98%. guidechem.com Fluorescence spectra and release profiles from this research indicated that the carvacrol was homogeneously distributed within the lipid matrix of the SLNs. guidechem.com The use of non-aqueous microemulsions containing propylene glycol has also been shown to be a suitable carrier for delivering a variety of lipophilic drugs. researchgate.net These systems can improve the delivery of lipophilic compounds into viable skin layers by a significant margin compared to standard solutions. researchgate.net

Emulsification and Interfacial Science

Emulsions are systems of two immiscible liquids, like oil and water, where one is dispersed as fine droplets within the other. Propylene glycol esters play a crucial role as emulsifiers, agents that stabilize these mixtures.

Propylene glycol monoesters (PGMEs), including the palmitate form, are recognized as effective water-in-oil (W/O) emulsifiers. mdpi.com Their efficacy stems from a low hydrophile-lipophile balance (HLB) value of approximately 3.5, which indicates a stronger affinity for the oil phase. mdpi.comgoogleapis.com The stabilization mechanism involves the PGME molecules positioning themselves at the interface between the water droplets and the continuous oil phase. They form a mechanically strong crystalline film at this interface, which acts as a barrier to prevent the coalescence of the dispersed water droplets. mdpi.com

Conversely, in oil-in-water (O/W) emulsions, where oil droplets are dispersed in water, other derivatives like propylene glycol alginate (PGA) have been used in combination with other polysaccharides to enhance stability. google.com PGA, a derivative of propylene oxide and alginic acid, is widely used as a stabilizer and viscosity enhancer in the food industry. google.com The mechanism in these O/W systems often involves increasing the viscosity of the continuous aqueous phase, which slows the movement and aggregation of oil droplets, and modifying the interfacial properties to prevent droplet fusion. researchgate.net

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactants. Unlike nanoemulsions, which are kinetically stable but thermodynamically unstable, microemulsions form spontaneously with the right composition. nih.govtandfonline.com Propylene glycol is often used as a cosurfactant in the formation of microemulsions. acs.org

The addition of propylene glycol can significantly influence the phase behavior of surfactant-oil-water systems. It can decrease the temperature and the concentration of primary surfactants needed to form a stable microemulsion phase. By acting as a cosurfactant, propylene glycol helps to lower the interfacial tension between the oil and water phases, which is a prerequisite for the spontaneous formation of the nanometer-sized droplets characteristic of microemulsions. Research has shown that the composition, structure, and viscosity of microemulsions can be precisely controlled by the type and amount of glycol used, allowing for the creation of stable systems with reduced surfactant content. acs.org Characterization of these systems shows they typically behave as Newtonian fluids, meaning their viscosity does not change with the shear rate. acs.org

Optimization of Hydrophile-Lipophile Balance (HLB) Values in Emulsifier Systems

The Hydrophile-Lipophile Balance (HLB) system is a crucial framework for classifying emulsifiers based on the balance between their water-attracting (hydrophilic) and oil-attracting (lipophilic) properties, typically on a scale from 0 to 20. alfa-chemistry.com Emulsifiers with lower HLB values are more lipophilic and are suitable for water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and are used for oil-in-water (O/W) emulsions. alfa-chemistry.com Propylene glycol esters of fatty acids, such as propylene glycol 2-palmitate, are non-ionic surfactants whose HLB values can be optimized within an emulsifier blend to stabilize specific formulations.

The stability of an emulsion is often best achieved when the HLB value of the emulsifier or emulsifier blend matches the required HLB (RHLB) of the oil phase. nih.gov Propylene glycol esters, depending on their specific fatty acid composition and degree of esterification, possess distinct HLB values. For instance, propylene glycol isostearate has a reported HLB value of 2.5. greengredients.it The optimization process involves blending this compound with other emulsifiers (with either higher or lower HLB values) to achieve a final HLB that corresponds to the RHLB of the oil system being used.

The final HLB of a mixture of emulsifiers can be calculated based on the weight fraction and HLB of each component. For example, blending a low-HLB emulsifier like a propylene glycol monoester with a high-HLB emulsifier like a polysorbate allows formulators to precisely target the required HLB for oils such as paraffin oil or vegetable oils. nih.gov This ability to fine-tune the HLB is essential for creating stable and effective emulsions in various industrial applications.

Table 1: Illustrative HLB Values of Common Emulsifier Types

| Emulsifier Type | Example | Typical HLB Value | Primary Emulsion Type |

| Glycol Esters | Glycol Distearate | 1 | W/O |

| Sorbitan Esters | Sorbitan Monostearate | 4.7 | W/O |

| Propylene Glycol Esters | Propylene Glycol Isostearate | 2.5 | W/O |

| Polysorbates | Polysorbate 80 | 15.0 | O/W |

| Polyethylene Glycol Esters | PEG-8 Laurate | 13.0 | O/W |

Bio-Based Materials and Sustainable Chemical Innovations

Utilization in Bio-additive Solar Fuel Development

This compound, referred to in research as 2-hydroxy propyl palmitate, has been synthesized and investigated as a bio-additive for solar fuel, specifically diesel. researchgate.net The synthesis is positioned as a sustainable innovation, utilizing fatty acids from the edible oil industry, such as palmitic acid from palm oil. researchgate.net The rationale for its use stems from the need to improve the lubricating power of diesel fuel, which is often diminished during the desulfurization process required to reduce engine wear and harmful emissions. researchgate.net

The synthesis process involves a two-step reaction. First, palmitic acid is esterified with methanol (B129727) to produce methyl palmitate. researchgate.net Subsequently, the methyl palmitate is esterified with propylene glycol using a potassium carbonate (K2CO3) catalyst to yield 2-hydroxy propyl palmitate. researchgate.net Research has demonstrated the successful synthesis of this bio-additive with a yield of 52.90%. researchgate.net The resulting compound is intended to be added to diesel fuel to restore lubricity, presenting a value-added application for byproducts of the cooking oil industry and contributing to the development of more sustainable fuel formulations. researchgate.net

Integration into Bio-Based Polymer Systems as Plasticizers

This compound, as a partial fatty acid ester, fits into the category of potential external plasticizers for bio-based polymer systems. scispace.com External plasticizers are low-volatility molecules that interact with the polymer chains through intermolecular forces rather than covalent bonds, effectively pushing the chains apart and allowing for greater movement. rsc.org The integration of such a plasticizer into a rigid biopolymer matrix like PLA, which is known for its brittleness, can improve its ductility and impact resistance, thereby expanding its range of applications in areas like packaging and biomedical devices. scispace.comrsc.org The selection of a plasticizer like this compound depends on its compatibility with the polymer, its efficiency in reducing Tg, and its low migration potential. medcraveonline.com

Table 2: Properties of Common Bio-Based Polymers and the Role of Plasticizers

| Bio-Based Polymer | Key Properties | Common Limitations | Role of Plasticizers (like this compound) |

| Polylactic Acid (PLA) | Thermoplastic, renewable, biodegradable, biocompatible | Brittleness, poor impact strength, low thermal stability | Improve flexibility, increase deformation at break, enhance processability |

| Polyhydroxyalkanoates (PHAs) | Fully biodegradable, produced by microorganisms | High production cost, sometimes brittle | Modify mechanical properties, improve toughness |

| Starch-Based Polymers | Abundant, low cost | Hydrophilic, poor moisture barrier, brittleness when dry | Reduce brittleness, enhance flexibility for film applications |

Mechanistic Studies of Transdermal Permeation Enhancement

Molecular-Level Interactions with Stratum Corneum Lipids

The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which is composed of corneocytes embedded in a highly organized lipid matrix. nih.govacs.org Chemical permeation enhancers are used to reversibly disrupt this barrier. Propylene glycol, the parent alcohol of this compound, is a well-documented penetration enhancer. nih.govnih.gov Molecular dynamics simulations and experimental studies have shown that propylene glycol localizes in the hydrophilic headgroup regions of the lipid bilayers in the stratum corneum. nih.govacs.orgnih.gov

This localization at the lipid-water interface disrupts the tight packing of the SC lipids. nih.gov Propylene glycol molecules occupy hydrogen-bonding sites that would otherwise be filled by water, leading to an increase in the interfacial area per lipid. nih.govacs.org This intercalation into the headgroup region consequently increases the disorder of the lipid tails in a concentration-dependent manner. nih.govnih.gov For this compound, the presence of the long, lipophilic palmitate chain would likely enhance its partitioning into the lipid-rich intercellular spaces of the SC, while the propylene glycol headgroup would interact with the polar lipid headgroups, potentially amplifying the disordering effect on the lipid lamellae.

Effects on Skin Barrier Function and Permeation Pathways

The molecular-level interactions of enhancers with SC lipids translate into macroscopic effects on the skin's barrier function. By disrupting the highly ordered structure of the intercellular lipid matrix, propylene glycol and its esters alter the primary permeation pathway for many molecules. semanticscholar.orgnih.gov The increased disorder and mobility of the lipid chains reduce the diffusional resistance of the stratum corneum. researchgate.netresearchgate.net

Studies using techniques like Fourier Transform Infrared (FTIR) microspectroscopy have shown that propylene glycol can alter the lipidic order from a more ordered (hexagonal or orthorhombic) to a more disordered (liquid crystalline) phase. semanticscholar.orgnih.govresearchgate.net This structural change effectively makes the barrier more fluid and permeable. Furthermore, some evidence suggests that propylene glycol may extract lipids, particularly cholesterol, from the SC, which could create more porous domains or microcavities within the barrier, further facilitating permeation. nih.govnih.govresearchgate.net The addition of the palmitate moiety in this compound would increase its lipophilicity, potentially leading to a greater accumulation within the lipid bilayers and a more pronounced fluidizing effect, thereby enhancing the permeation of co-administered substances through the intercellular route. semanticscholar.orgresearchgate.net

Future Research Directions and Interdisciplinary Perspectives

Development of Novel, Greener Synthetic Methodologies

The chemical synthesis of propylene (B89431) glycol esters traditionally involves high temperatures and pressures, which are energy-intensive and can lead to undesirable byproducts. A significant future research direction lies in the development of greener, more sustainable synthetic methodologies. Enzymatic synthesis, utilizing lipases, has emerged as a promising alternative.

Lipase-catalyzed synthesis offers several advantages over conventional chemical methods, including milder reaction conditions, higher specificity, and reduced environmental impact. Research has demonstrated the efficacy of various lipases, such as those from Pseudomonas cepacia, in catalyzing the esterification or transesterification of propylene glycol with palmitic acid or its derivatives (e.g., triglycerides). The yield of propylene glycol monopalmitate can be influenced by several factors, including the type of acyl donor, the solvent, temperature, and water content.

Future investigations in this area are expected to focus on:

Enzyme Immobilization: Developing robust and recyclable immobilized lipase (B570770) systems to enhance operational stability and reduce processing costs.

Solvent-Free Systems: Optimizing reaction conditions to facilitate synthesis without the use of organic solvents, further enhancing the green credentials of the process.

Novel Catalysts: Exploring other biocatalysts or green chemical catalysts that can offer higher efficiency and selectivity for the 2-palmitate isomer.

A comparative overview of reaction yields for propylene glycol monoesters using different acyl donors in enzymatic synthesis is presented in the table below.

| Acyl Donor (50 mM) | Propylene Glycol Monoester Yield (mM) |

| Fatty Acid Anhydrides | 79.6 - 97.2 |

| Triglycerides | 65.1 - 87.4 |

| Fatty Acids | 28.7 - 37.3 |

This table illustrates the higher efficiency of fatty acid anhydrides and triglycerides as acyl donors compared to free fatty acids in the enzymatic synthesis of propylene glycol monoesters.

Advanced Computational Modeling for Predicting Material Interactions and Performance

The application of advanced computational modeling and simulation techniques offers a powerful tool for accelerating the design and optimization of formulations containing propylene glycol 2-palmitate. Molecular dynamics (MD) simulations, for instance, can provide atomic-level insights into the behavior of this compound in various environments.

While specific MD studies on this compound are still emerging, research on related systems, such as propylene glycol in aqueous solutions and other palmitate esters, has laid the groundwork for future investigations. These computational approaches can be employed to:

Predict Interfacial Behavior: Simulate the orientation and interaction of this compound at oil-water interfaces, which is crucial for understanding its role as an emulsifier.

Model Self-Assembly: Investigate the formation of micelles and other aggregates in solution, providing insights into its function in drug delivery systems.

Assess Permeability Enhancement: Model the interaction of this compound with lipid bilayers to elucidate its mechanism as a skin penetration enhancer in topical and transdermal formulations. acs.org

The table below summarizes key parameters that can be investigated through molecular dynamics simulations of this compound.

| Parameter | Significance |

| Radial Distribution Function | Describes the probability of finding another molecule at a certain distance, indicating the degree of structuring. |

| Hydrogen Bond Dynamics | Elucidates the interactions with water and other polar molecules, affecting solubility and stability. |

| Order Parameters | Quantify the alignment of the lipid chains, providing insights into the fluidity and integrity of membranes. |

This table highlights the utility of molecular dynamics in providing a detailed understanding of the molecular interactions of this compound.

In-depth Studies on Polymorphism and Crystallization Behavior in Complex Formulations

The physical state of this compound, particularly its crystalline form, can significantly impact the stability, texture, and release characteristics of final products. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical area for future research, especially in complex formulations like emulsions and solid lipid nanoparticles.

Studies on related compounds, such as propylene glycol monostearate (PGMS), have shown complex polymorphic behavior. researchgate.net The specific crystalline properties of PGMS are known to be beneficial in aerated food products, where it can stabilize the desired crystal form of other lipids. researchgate.net It is anticipated that this compound exhibits similar polymorphic tendencies, which could be harnessed for various applications.

Future in-depth studies should focus on:

Characterization of Polymorphs: Utilizing techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and characterize the different crystalline forms of this compound.

Influence of Formulation Components: Investigating how other ingredients in a formulation, such as other lipids, surfactants, and active ingredients, influence the crystallization kinetics and the resulting polymorphic form.

Control of Crystallization: Developing strategies to control the crystallization process to obtain the desired polymorph with optimal properties for a given application.

The table below outlines the common crystalline forms observed in fatty acid esters and their general characteristics.

| Polymorphic Form | Chain Packing | General Characteristics |

| α (alpha) | Hexagonal | Least stable, lowest melting point, translucent. |

| β' (beta prime) | Orthorhombic | Intermediate stability and melting point, fine, needle-like crystals. |

| β (beta) | Triclinic | Most stable, highest melting point, large, coarse crystals. |

This table provides a general overview of lipid polymorphism, which is expected to be relevant to the crystallization behavior of this compound.

Exploration of Propylene Glycol Palmitate in Emerging Biomedical and Industrial Applications

The unique physicochemical properties of this compound make it a promising candidate for a range of emerging biomedical and industrial applications. Its biocompatibility and ability to act as an emulsifier and penetration enhancer are key attributes driving this exploration.